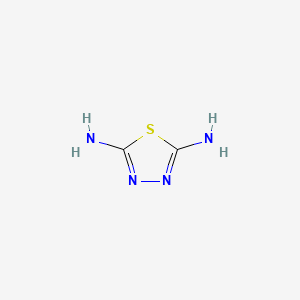

2,5-Diamino-1,3,4-thiadiazole

Beschreibung

Significance of the 1,3,4-Thiadiazole (B1197879) Heterocycle in Chemical and Biological Systems

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur atom and two nitrogen atoms. nih.govnih.gov This unique arrangement of heteroatoms imparts a distinct set of chemical and physical properties, making it a valuable building block in medicinal chemistry and materials science. nih.govgranthaalayahpublication.orgorientjchem.org The aromaticity of the ring contributes to its stability, while the presence of the sulfur and nitrogen atoms provides sites for hydrogen bonding and coordination with metal ions. researchgate.netmdpi.com

The significance of the 1,3,4-thiadiazole nucleus is underscored by its presence in a wide array of pharmacologically active agents. researchgate.netrasayanjournal.co.injapsonline.com Derivatives of this heterocycle have demonstrated a broad spectrum of biological activities. nih.govajprd.comrasayanjournal.co.in The versatility of the 1,3,4-thiadiazole scaffold allows medicinal chemists to synthesize a diverse library of compounds with varied biological targets. nih.govgranthaalayahpublication.org

Table 1: Reported Biological Activities of 1,3,4-Thiadiazole Derivatives

| Biological Activity | Description |

| Antimicrobial | Includes antibacterial and antifungal properties against various pathogens. rasayanjournal.co.injapsonline.com |

| Anticancer | Shows cytotoxic effects against various cancer cell lines. orientjchem.orgrasayanjournal.co.in |

| Anti-inflammatory | Exhibits properties that can reduce inflammation. orientjchem.orgrasayanjournal.co.in |

| Anticonvulsant | Demonstrates potential in managing seizures. nih.govrasayanjournal.co.in |

| Antiviral | Shows activity against certain viruses. scispace.comrasayanjournal.co.in |

| Antitubercular | Effective against Mycobacterium tuberculosis. japsonline.com |

| Antioxidant | Capable of neutralizing harmful free radicals. granthaalayahpublication.orgorientjchem.org |

Historical Development and Evolution of Research on 2,5-Diamino-1,3,4-thiadiazole

The chemistry of 1,3,4-thiadiazoles dates back to the late 19th century, with its development closely linked to the discovery of hydrazine (B178648) and phenylhydrazine. nih.govsphinxsai.com The first synthesis of a 1,3,4-thiadiazole was reported in 1882, but the definitive structure of the ring system was established in 1890. nih.govsphinxsai.com

Early research into this compound often stemmed from broader investigations into thiadiazole derivatives. A common synthetic route involves the cyclization of bithiourea, often using an oxidizing agent like hydrogen peroxide. evitachem.comekb.eg Another established method is the treatment of thiosemicarbazide (B42300) with acetyl chloride to yield 2-amino-5-substituted-1,3,4-thiadiazoles. sphinxsai.comjetir.org The diacetyl derivative of this compound can be formed by the action of acetic anhydride (B1165640) on bithiourea, with the acetyl groups being easily removed by hydrolysis. sphinxsai.com

Initial interest in this compound and its relatives was driven by the discovery of the pharmacological potential of other substituted thiadiazoles, such as the diuretic acetazolamide. smolecule.com The observation of cytostatic properties in 2-amino-1,3,4-thiadiazole (B1665364) derivatives in the 1950s further spurred research into the biological activities of this class of compounds. smolecule.com

Scope, Objectives, and Research Directions for this compound Studies

Current research on this compound is multifaceted, with several key areas of investigation.

A primary focus remains in medicinal chemistry , where it serves as a crucial intermediate for synthesizing novel therapeutic agents. evitachem.comsmolecule.com The two amino groups on the thiadiazole ring provide reactive sites for further chemical modifications, allowing for the creation of Schiff bases and other derivatives with potentially enhanced biological properties. evitachem.com

In coordination chemistry , this compound acts as a versatile ligand. mdpi.comevitachem.com It can coordinate with a variety of metal ions through its nitrogen and sulfur atoms, forming stable metal complexes. mdpi.comnih.gov These complexes often exhibit enhanced biological activities compared to the parent ligand, making them promising candidates for new antimicrobial and anticancer drugs. mdpi.comsmolecule.comnih.gov Studies have shown that it can act as a tridentate ligand, coordinating through the sulfur atom and the nitrogen atoms of the amino groups. mdpi.comnih.gov

Materials science represents another significant research direction. The compound is used in the synthesis of polymers with enhanced thermal stability. evitachem.com It also serves as a precursor for creating larger macrocyclic compounds like expanded porphyrinoids and hemihexaphyrazines, which have potential applications in optoelectronics and solar energy conversion. evitachem.comnih.gov

Table 2: Key Research Areas for this compound

| Research Area | Objectives and Applications |

| Medicinal Chemistry | Synthesis of new drugs with antimicrobial, anticancer, and other therapeutic properties. evitachem.comsmolecule.com |

| Coordination Chemistry | Development of metal complexes with enhanced biological activity and for use in catalysis. evitachem.comsmolecule.com |

| Materials Science | Creation of thermally stable polymers and macrocyclic compounds for electronics and energy applications. evitachem.comnih.gov |

| Analytical Chemistry | Development of analytical methods for the determination of thiadiazole derivatives. evitachem.com |

| Agricultural Chemistry | Exploration of its derivatives as potential pesticides. evitachem.comsmolecule.com |

Contextualization within Modern Heterocyclic Chemistry

In the broader context of modern heterocyclic chemistry, this compound exemplifies the importance of small, functionalized heterocycles as building blocks for more complex molecular architectures. Its structural features—a stable aromatic ring, multiple heteroatoms, and reactive amino groups—make it a highly valuable and versatile synthon.

The study of this compound and its derivatives contributes to several key themes in contemporary chemical research:

Privileged Scaffolds: Its frequent appearance in biologically active molecules reinforces the concept of privileged structures in drug discovery. nih.govajprd.com

Bioisosterism: The thiadiazole ring can serve as a bioisosteric replacement for other aromatic systems, such as thiazole, allowing for the fine-tuning of a drug's pharmacological profile. jetir.org

Green Chemistry: Researchers are exploring more environmentally friendly methods for its synthesis, such as using nanoparticles as catalysts. researchgate.net

Supramolecular Chemistry: Its ability to form macrocycles and coordinate with metals places it within the realm of supramolecular chemistry, where complex assemblies with specific functions are designed and created. evitachem.comnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,4-thiadiazole-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c3-1-5-6-2(4)7-1/h(H2,3,5)(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVLLEIKCNQUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183606 | |

| Record name | 1,3,4-Thiadiazole, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2937-81-7 | |

| Record name | 1,3,4-Thiadiazole-2,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2937-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole, 2,5-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-Thiadiazole-2,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Derivatization Strategies for 2,5 Diamino 1,3,4 Thiadiazole

Classical and Conventional Synthetic Routes to the 1,3,4-Thiadiazole (B1197879) Scaffold

The synthesis of the 1,3,4-thiadiazole nucleus has been a subject of extensive research, leading to several established conventional methods. Many of these routes begin with precursors like thiosemicarbazide (B42300) or its derivatives. nih.govsci-hub.st

One of the most common classical methods for preparing 2-amino-5-substituted-1,3,4-thiadiazoles involves the acylation of thiosemicarbazide with carboxylic acids or their derivatives, followed by cyclodehydration. isres.orgmdpi.com This cyclization is typically promoted by strong dehydrating agents such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). nih.govisres.org

Specifically for the synthesis of 2,5-Diamino-1,3,4-thiadiazole, the oxidative cyclization of bithiourea (thiocarbamoylhydrazine) is a predominant and widely cited route. nih.gov Bithiourea, often synthesized from semicarbazide (B1199961) hydrochloride and potassium thiocyanate, is treated with a mild oxidizing agent, most commonly 3% hydrogen peroxide (H₂O₂), and heated to induce ring closure. researchgate.netjocpr.com This reaction proceeds with the elimination of a hydrogen sulfide (B99878) molecule, yielding the target diamino-thiadiazole in high purity. jocpr.com An alternative method involves treating bithiourea with acetic anhydride (B1165640), which forms a diacetyl derivative that can be subsequently hydrolyzed to yield the parent this compound. nih.gov

These classical methods, while effective, often require harsh reagents, elevated temperatures, and extended reaction times.

Green Chemistry Approaches and Sustainable Synthesis Protocols for this compound

In response to the growing need for environmentally benign chemical processes, green chemistry principles have been applied to the synthesis of thiadiazole derivatives. nanobioletters.com These approaches aim to reduce waste, minimize energy consumption, and avoid hazardous substances.

Modern techniques such as microwave-assisted organic synthesis (MAOS) and sonochemistry (ultrasound-assisted synthesis) have been successfully employed. nanobioletters.comresearchgate.net These methods are noted for being significantly more energy- and time-efficient than conventional heating. researchgate.net For instance, the synthesis of novel bis-derivatives of 2,5-diamino-thiadiazole has been achieved using these green techniques. researchgate.net

A notable green protocol involves the use of magnesium oxide (MgO) nanoparticles as an efficient, heterogeneous, and reusable basic catalyst for the synthesis of this compound derivatives. iaea.orgresearchgate.net The reaction between dithiocarbamate (B8719985) derivatives and hydrazine (B178648) sulfate (B86663) proceeds in refluxing water, a green solvent, in the presence of a catalytic amount of MgO nanoparticles, affording the products in good to excellent yields (up to 95%). iaea.org The simplicity of the work-up and the ability to recover the catalyst make this a highly sustainable method. iaea.orgresearchgate.net

| Parameter | Conventional Method (e.g., H₂O₂ Oxidation) | Green Method (e.g., MgO Nanocatalysis) |

|---|---|---|

| Reagents/Catalyst | Stoichiometric H₂O₂, PPA, H₂SO₄ nih.gov | Catalytic MgO nanoparticles iaea.org |

| Solvent | Water, various organic solvents jocpr.com | Water iaea.org |

| Reaction Time | Several hours jocpr.com | Around 10 hours, but other green methods like microwave can be much faster nanobioletters.comiaea.org |

| Conditions | Reflux, elevated temperatures (50-60°C) jocpr.com | Refluxing water iaea.org |

| Yield | High (e.g., 96.4%) mdpi.com | Good to Excellent (up to 95%) iaea.org |

| Environmental Impact | Use of strong acids/oxidants, potential for waste | Use of reusable catalyst, green solvent (water), cleaner process iaea.orgresearchgate.net |

Functionalization and Structural Modification Strategies at the Amino and Ring Positions of this compound

The this compound molecule possesses multiple reactive sites that allow for extensive structural modification. The two primary amino groups are nucleophilic and serve as the main handles for functionalization. smolecule.com

Common derivatization strategies at the amino positions include:

Schiff Base Formation: Condensation reactions with various aldehydes and ketones yield corresponding bis-Schiff bases (di-imines). This is a straightforward method to introduce diverse aryl or alkyl substituents. jocpr.com

Acylation: The amino groups can be readily acylated by reacting with acid chlorides or anhydrides. For example, reaction with acetic anhydride produces N,N'-(1,3,4-thiadiazole-2,5-diyl)diacetamide. nih.gov

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to a wide range of urea and thiourea derivatives, which are often explored for their biological activities. researchgate.net

Polymerization: The diamino functionality allows the molecule to act as a monomer in polymerization reactions, such as in the synthesis of novel polyamides. smolecule.com

The thiadiazole ring itself contains heteroatoms (nitrogen and sulfur) that can participate in reactions. The ring nitrogen atoms, along with the exocyclic amino nitrogens, can act as coordination sites for metal ions. The compound readily forms stable complexes with transition metals like Cu(II), Co(II), and Ni(II), where it can behave as a bidentate or tridentate ligand. mdpi.com These metal complexes often exhibit different properties compared to the parent ligand. mdpi.com

Chemo- and Regioselective Synthesis of Novel this compound Analogues

While the synthesis of symmetrically substituted this compound derivatives is common, the preparation of unsymmetrical analogues presents a significant challenge that requires chemo- and regioselective control.

A primary strategy for achieving regioselectivity is through the cyclization of a precursor that already contains the desired asymmetry. For example, the reaction of a 4-alkylthiosemicarbazide with an orthoformate ester can yield a 2-(alkylamino)-1,3,4-thiadiazole, selectively functionalizing one side of the ring. nih.gov

To create unsymmetrically disubstituted diamino analogues, a multi-step approach is typically necessary. This could involve:

Monoprotection: Selectively protecting one of the amino groups of this compound.

Functionalization: Modifying the free, unprotected amino group.

Deprotection: Removing the protecting group.

Second Functionalization: Introducing a different functional group onto the newly liberated amino group.

Another approach involves building the ring from an unsymmetrical precursor. The synthesis of N,N'-disubstituted nih.govmdpi.comjocpr.comthiadiazole-2,5-diamines can be achieved from corresponding N,N'-disubstituted hydrazinecarbothioamides. nih.gov By using an unsymmetrically substituted hydrazinecarbothioamide, one could potentially control the regiochemical outcome of the final product. The development of one-pot procedures for the synthesis of unsymmetrically substituted thiadiazoles remains an active area of research, as it offers more efficient pathways to novel compounds. acs.org

Catalytic Enhancements and Mechanistic Investigations in this compound Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of 1,3,4-thiadiazole synthesis. As mentioned, both acid and base catalysts are widely used. Strong acids like H₂SO₄ and POCl₃ facilitate the cyclodehydration of thiosemicarbazide derivatives, while bases are employed in the cyclization of thiosemicarbazides to form triazole-thiol derivatives, a related reaction. mdpi.comarabjchem.org

Recent advancements have focused on heterogeneous and green catalysts. The use of MgO nanoparticles provides a sustainable, basic catalytic system for synthesizing derivatives in water. iaea.org Molecular iodine (I₂) has also emerged as an effective catalyst for mediating oxidative N-S bond formation in the synthesis of related 5-amino- and 3,5-diamino-1,2,4-thiadiazoles, a strategy that avoids transition metals. mdpi.comresearchgate.net

Mechanistic studies have provided insight into the formation of the thiadiazole ring. For the common synthesis of this compound from bithiourea and H₂O₂, a probable mechanism has been proposed. jocpr.com It begins with the tautomerization of bithiourea to its mercapto form. Subsequent protonation leads to the elimination of a hydrogen sulfide (H₂S) molecule, generating a reactive intermediate. The cyclization is then driven by a nucleophilic attack involving a lone pair of electrons on the second sulfur atom. jocpr.com Other researchers have hypothesized that the formation occurs via an intramolecular nucleophilic attack of either a mercapto or an amino group, followed by the elimination of hydrogen sulfide or ammonia, respectively, although detailed evidence for this specific pathway is limited. cyberleninka.ru Quantum chemistry simulations on the formation of the related 2-amino-5-methyl-1,3,4-thiadiazole (B108200) suggest a complex, multi-step process, underscoring the intricate nature of these cyclization reactions. cyberleninka.ru

Theoretical and Computational Investigations of 2,5 Diamino 1,3,4 Thiadiazole and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 2,5-diamino-1,3,4-thiadiazole (DAT) and its derivatives. These computational methods provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Studies have employed various levels of theory to analyze the electronic properties of DAT. For instance, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. derpharmachemica.com

Reactivity descriptors derived from conceptual Density Functional Theory (DFT), such as Fukui functions and local nucleophilicity indices, have been used to identify the most reactive sites within the DAT molecule. derpharmachemica.com These calculations can pinpoint specific atoms that are more susceptible to electrophilic or nucleophilic attack. For DAT, the nitrogen atoms of the amino groups and the sulfur atom in the thiadiazole ring are often identified as key reactive centers. derpharmachemica.com

Furthermore, quantum mechanical calculations are used to compute various electronic population analyses, such as Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA), which provide information about the charge distribution on each atom. derpharmachemica.com These analyses help in understanding the electrostatic potential of the molecule and its interaction with other chemical species. The molecular electrostatic potential (MESP) map is another valuable tool that visually represents the charge distribution and helps in predicting sites for electrophilic and nucleophilic reactions. acs.org

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Method | Reference |

| HOMO Energy | Varies | DFT/B3LYP/6-31G(d) | derpharmachemica.com |

| LUMO Energy | Varies | DFT/B3LYP/6-31G(d) | derpharmachemica.com |

| HOMO-LUMO Gap | Varies | DFT/B3LYP/6-31G(d) | derpharmachemica.com |

Note: Specific numerical values for HOMO, LUMO, and the energy gap are dependent on the specific computational method and basis set used in the study. The provided reference indicates the use of these calculations without always reporting the specific numerical outcomes in the abstract.

Density Functional Theory (DFT) Studies on Molecular Conformation and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular conformation and energetics of this compound and its derivatives. DFT calculations allow for the optimization of molecular geometries to find the most stable conformations (lowest energy structures). derpharmachemica.com

For the parent this compound molecule, DFT studies have been used to determine bond lengths, bond angles, and dihedral angles. acs.org These calculated geometric parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov Studies have shown that the 1,3,4-thiadiazole (B1197879) ring is essentially planar. acs.orgnih.gov

DFT calculations are also employed to explore the energetics of different tautomeric forms of DAT, such as the amino and imino forms. acs.org By calculating the ground-state energies of these tautomers, researchers can predict which form is more stable under certain conditions. acs.org For instance, studies on related substituted 1,3,4-thiadiazoles have indicated the preference for the amino tautomer in the solid state. acs.org

Furthermore, DFT can be used to calculate the rotational barriers around specific bonds, such as the bond between the amino group and the thiadiazole ring. acs.org This information is crucial for understanding the conformational flexibility of the molecule. The energy barrier for the interconversion between different conformers can be determined by locating the transition state structure on the potential energy surface. acs.org

Table 2: Selected Optimized Geometrical Parameters of a Substituted 1,3,4-Thiadiazole Derivative from DFT Calculations

| Parameter | Calculated Value (B3LYP) | Experimental Value |

| N-N bond length (Å) | 1.358 | - |

| Dihedral angles of the ring (°) | ~0 | - |

Source: Adapted from a study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. acs.org Note that experimental values for the parent DAT may vary.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of this compound and its derivatives, offering insights into their behavior over time, particularly concerning intermolecular interactions and the influence of solvents. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions at an atomistic level.

MD simulations are particularly useful for studying how DAT derivatives interact with biological macromolecules, such as enzymes or receptors. nih.govresearchgate.net By placing the DAT derivative in a simulation box with the target protein and water molecules, researchers can observe the stability of the protein-ligand complex, identify key binding interactions, and analyze the role of water molecules in mediating these interactions. nih.govmdpi.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is often calculated to assess the stability of the complex. researchgate.net

The effect of different solvents on the conformation and properties of DAT can also be investigated using MD simulations. Solvation models, both explicit (where individual solvent molecules are included) and implicit (where the solvent is treated as a continuum), can be employed to understand how the solvent environment influences the molecule's structure and reactivity. mdpi.com

Furthermore, MD simulations can be used to calculate binding free energies, which provide a quantitative measure of the affinity of a DAT derivative for its target. mdpi.com Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to estimate these energies from the simulation trajectories. mdpi.com

In Silico Prediction of Structure-Activity and Structure-Property Relationships for this compound

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are valuable for predicting the biological activities and physicochemical properties of this compound derivatives. These models establish a mathematical relationship between the chemical structure of a compound and its observed activity or property.

QSAR studies on 1,3,4-thiadiazole derivatives have been conducted to understand the structural requirements for various biological activities, such as antimicrobial or anticancer effects. ekb.eg These studies typically involve calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods like multiple linear regression or machine learning algorithms are then used to build a model that correlates these descriptors with the biological activity.

Similarly, QSPR models can predict physicochemical properties like solubility, melting point, and chromatographic retention times. These predictions are crucial in the early stages of drug discovery and materials science for filtering and prioritizing compounds with desirable properties.

The insights gained from QSAR and QSPR models can guide the design of new DAT derivatives with improved activity or properties. For example, if a QSAR model indicates that a higher partial charge on a specific atom is correlated with increased activity, new compounds can be designed to enhance this feature.

Computational Design and Virtual Screening of Novel this compound-Based Scaffolds

Computational design and virtual screening are powerful strategies for the discovery of novel compounds based on the this compound scaffold. These approaches leverage computational power to explore vast chemical spaces and identify promising candidates for synthesis and experimental testing. nih.govnih.gov

Virtual screening involves the use of computational methods to screen large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. mdpi.comnih.gov One common approach is pharmacophore-based screening. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity. nih.gov This model can then be used to search databases of 3D chemical structures for molecules that match the pharmacophore.

Another widely used virtual screening technique is molecular docking. nih.govnih.gov In molecular docking, the binding mode and affinity of a ligand within the active site of a target protein are predicted. Large compound libraries can be docked into the target's binding site, and the compounds are ranked based on their predicted binding scores. This allows for the prioritization of a smaller, more manageable set of compounds for experimental validation.

Computational design, on the other hand, involves the de novo design of novel molecules or the modification of existing ones to improve their properties. nih.gov This can be achieved by using the structural information of the target's binding site to design complementary ligands. Structure-based drug design, for instance, utilizes the 3D structure of a protein to design molecules that fit perfectly into its active site and form favorable interactions. The this compound scaffold can serve as a starting point for such design efforts, where different substituents are computationally added and evaluated for their potential to enhance binding affinity and selectivity. nih.gov

Coordination Chemistry and Metallosupramolecular Architectures of 2,5 Diamino 1,3,4 Thiadiazole

Ligand Design Principles and Diverse Coordination Modes of 2,5-Diamino-1,3,4-thiadiazole

This compound (DAT) is a versatile ligand in coordination chemistry due to its multiple potential donor sites: the two nitrogen atoms of the amino groups and the sulfur atom within the thiadiazole ring. evitachem.com This allows it to adopt various coordination modes, influencing the geometry and properties of the resulting metal complexes.

The primary coordination mode observed for DAT is as a tridentate ligand, where it coordinates to a metal ion through the sulfur atom and the nitrogen atoms of both amino groups. mdpi.comresearchgate.net This N,S,N-coordination is a recurring theme in its complexes with various transition metals. scispace.com However, the specific coordination can be influenced by several factors, including the nature of the metal ion, the presence of other ligands, and the reaction conditions.

Studies on thiadiazole-derived ligands have shown that their coordination behavior is highly dependent on the substituents present on the ring. mdpi.com While DAT itself primarily acts as a neutral tridentate ligand, derivatives can exhibit different behaviors. For instance, the introduction of hydroxyl groups on a phenyl substituent can lead to coordination through a deprotonated phenolic oxygen and a neighboring thiadiazole nitrogen atom. mdpi.com

The versatility of DAT and its derivatives as ligands is a key principle in their application for designing complexes with specific properties. evitachem.commdpi.com The ability to tune the electronic and steric properties of the ligand by introducing different functional groups allows for the targeted synthesis of metal complexes with desired geometries and reactivities.

Synthesis and Structural Elucidation of Transition Metal Complexes Involving this compound

A variety of transition metal complexes of this compound have been synthesized and characterized. The general approach involves the reaction of a metal salt, typically a chloride or acetate (B1210297) salt, with the DAT ligand in a suitable solvent. mdpi.comuokerbala.edu.iq

The resulting complexes often exhibit an octahedral geometry, as suggested by spectroscopic and magnetic moment data. mdpi.comresearchgate.net For instance, complexes of Co(II), Ni(II), and Cu(II) with DAT have been reported to have the general formula [M(L)₂]Cl₂, where L represents the DAT ligand. mdpi.com

Structural elucidation of these complexes relies on a combination of analytical techniques:

Elemental Analysis: Confirms the stoichiometry of the metal-ligand complex. mdpi.comuokerbala.edu.iq

Infrared (IR) Spectroscopy: Provides evidence of coordination. A shift in the vibrational frequencies of the C=N and NH₂ groups in the complex compared to the free ligand indicates the involvement of these groups in bonding with the metal ion. mdpi.commdpi.com The appearance of new bands in the far-IR region can be attributed to M-N and M-S stretching vibrations. mdpi.com

UV-Visible Spectroscopy: Gives insights into the electronic transitions and the geometry of the complex. For example, the electronic spectra of Ni(II) complexes of DAT show bands consistent with an octahedral geometry. mdpi.com

Magnetic Susceptibility Measurements: Helps determine the geometry of the complex based on the measured magnetic moment. For example, high-spin octahedral Co(II) complexes have been reported. mdpi.com

The table below summarizes the characterization data for some transition metal complexes of this compound.

| Metal Ion | Proposed Geometry | Key Spectroscopic Features | Reference |

| Co(II) | Octahedral | High spin magnetic moment (4.69–4.92 BM) | mdpi.com |

| Ni(II) | Octahedral | UV-Vis band at 12,240 cm⁻¹ assigned to ³A₂g → ³T₂g | mdpi.com |

| Cu(II) | Distorted Octahedral | Broad, low-intensity shoulder band in UV-Vis spectrum | mdpi.com |

| Cd(II) | Octahedral | Shifts in IR bands of C=N and NH₂ groups | scispace.com |

Main Group Metal Coordination Compounds and Their Reactivity with this compound

The coordination chemistry of this compound extends to main group metals. For instance, a cadmium(II) complex with DAT has been synthesized and characterized. scispace.com Similar to transition metal complexes, the coordination is proposed to occur through the sulfur atom and the nitrogen atoms of the amino groups, leading to an octahedral geometry. scispace.com The non-electrolytic nature of the cadmium complex was confirmed by its low conductivity value. scispace.com

The reactivity of these main group metal complexes is an area of interest. The formation of the complex can enhance certain properties of the ligand.

Lanthanide and Actinide Complexes Derived from this compound Ligands

While the research is more extensive for transition metals, there is evidence of lanthanide and actinide complexes involving ligands derived from thiadiazole structures. For example, pyrazinetetracarboxylic acid has been used to form 3D frameworks with uranyl ions and 2D networks with terbium. Although not directly involving this compound itself as the primary ligand in these specific reported structures, this demonstrates the capability of related heterocyclic systems to coordinate with f-block elements.

Furthermore, the synthesis of actinide double-decker complexes with phthalocyanine (B1677752) and porphyrin ligands has been reported, highlighting the diverse coordination chemistry of these large ions. researchgate.net The development of ligands like this compound could offer new avenues for creating novel lanthanide and actinide complexes with interesting properties.

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound Linkers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters connected by organic linkers. The versatile coordination ability and the presence of multiple binding sites in this compound and its derivatives make them suitable candidates for use as linkers in the construction of these materials.

For example, 2,5-bis(4-pyridyl)-1,3,4-thiadiazole, a derivative of DAT, has been used to create coordination polymers with transition metals like Co(II) and Cu(II). researchgate.net The pyridyl groups in this ligand provide additional coordination sites, facilitating the formation of extended network structures.

The condensation of this compound with other molecules in the presence of a metal ion can lead to the formation of complex, multi-unit structures. For instance, a crossover condensation reaction with phthalonitrile (B49051) or diiminoisoindoline derivatives has been used to synthesize expanded azaporphyrin hexamers. acs.org Similarly, a reaction with isoindoline (B1297411) or pyrroline (B1223166) diimino derivatives in the presence of copper(II) yields a 30π-electron hexamer. rsc.org

The development of MOFs and coordination polymers using DAT-based linkers is a promising area of research with potential applications in gas storage, catalysis, and sensing. hetchem.ru

Spectroscopic and Computational Analysis of Metal-Ligand Interactions in this compound Complexes

Spectroscopic techniques are crucial for understanding the nature of metal-ligand interactions in this compound complexes.

Spectroscopic Analysis:

IR Spectroscopy: As mentioned earlier, shifts in the stretching frequencies of functional groups like C=N and NH₂ upon complexation provide direct evidence of coordination. mdpi.commdpi.com The magnitude of the shift can give an indication of the strength of the metal-ligand bond.

UV-Visible Spectroscopy: The d-d electronic transitions observed for transition metal complexes are sensitive to the coordination environment and can be used to determine the geometry of the complex. mdpi.com Ligand-to-metal charge transfer (LMCT) bands can also be observed. mdpi.com

NMR Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state.

Computational Analysis:

Density Functional Theory (DFT) calculations have been employed to gain deeper insights into the electronic structure and reactivity of this compound and its metal complexes. derpharmachemica.com

Fukui Functions and Local Nucleophilicity Indices: These calculations can identify the most reactive sites in the ligand for coordination with a metal ion. For DAT, the nitrogen atoms of the amino groups and the sulfur atom are predicted to be the primary centers for nucleophilic attack. derpharmachemica.com

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the HOMO-LUMO gap can be calculated to understand the electronic properties and reactivity of the complexes. derpharmachemica.comerpublication.org

Geometry Optimization: Computational methods can be used to predict the most stable geometry of the metal complexes, which can then be compared with experimental data from X-ray crystallography. erpublication.org

The combination of spectroscopic and computational methods provides a powerful approach for the comprehensive characterization of metal-ligand interactions in this compound complexes.

Applications in Materials Science and Engineering Based on 2,5 Diamino 1,3,4 Thiadiazole

Integration into Polymer Synthesis and Functional Polymer Development

The bifunctional nature of 2,5-Diamino-1,3,4-thiadiazole, with its two primary amine groups, makes it an excellent monomer for step-growth polymerization. It is particularly utilized in the synthesis of polyamides and polyimides, imparting unique characteristics to the resulting polymer chains.

Researchers have successfully synthesized polyamides by the condensation reaction of this compound with various diacid chlorides. researchgate.netresearchgate.net These thiadiazole-containing polyamides exhibit good solubility in aprotic organic solvents like N,N-dimethylformamide (DMF), dimethylacetamide (DMAc), and dimethyl sulfoxide (B87167) (DMSO) at room temperature, which is a significant advantage for processing. researchgate.netresearchgate.net Furthermore, these polymers demonstrate good thermal stability. researchgate.net The incorporation of the thiadiazole ring into the polymer backbone, when compared to traditional aramids like Kevlar, can lower the melting point to below 350 °C without compromising thermal stability significantly, making them more processable. researchgate.net

In addition to polyamides, this compound has been used to create polyimides. By reacting the diamine with dianhydrides such as pyromellitic dianhydride, polyamide acids are formed, which are then thermally treated to yield the final polyimide. google.com These materials can be processed into films and fibers, showing potential for applications requiring high-performance, thermally stable polymers. google.com The properties of polymers containing the 1,3,4-thiadiazole (B1197879) moiety, such as thermal stability and electrical conductivity, can be tailored by selecting appropriate co-monomers. researchgate.netisnra.netrdd.edu.iq

| Polymer Type | Co-monomer | Key Properties | Reference |

|---|---|---|---|

| Polyamide | Diacid Chlorides | Good solubility in aprotic solvents (DMF, DMAc, DMSO); Moderate molecular weight; Good thermal stability. | researchgate.net |

| Polyamide | 4,4′-(1,3,4-thiadiazole-2,5-thio) bis(methylene) dibenzoyl chloride | High refractive index (1.716–1.725); Low birefringence (0.003–0.004); Good thermal stability (Tg 206–233 °C). | researchgate.net |

| Polyimide | Pyromellitic dianhydride | Forms film-casting solutions; Can be processed into fibers. | google.com |

Role in Optoelectronic Materials, Organic Light-Emitting Diodes (OLEDs), and Solar Cells

The electron-deficient nature of the 1,3,4-thiadiazole ring makes it a valuable component in materials designed for optoelectronic applications. sci-hub.st Its derivatives are extensively used as building blocks for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

In OLEDs, thiadiazole derivatives are incorporated into molecules that function as emitters or hosts. rsc.org They are known to form materials with good luminescence, and their electron-accepting properties help in creating donor-acceptor structures that facilitate efficient charge transfer. sci-hub.strsc.org For instance, bi-1,3,4-thiadiazole derivatives have been synthesized that exhibit bright blue emission and have been used to fabricate OLEDs. rsc.org Other derivatives, such as those based on naphtho[2,3-c] jst.go.jpmdpi.comum.edu.mythiadiazole, have been developed as non-doped, pure-red emitting materials with ambipolar charge-transporting properties. optica.org The inclusion of the thiadiazole moiety can lead to high photoluminescent efficiency and tunable emission colors. optica.orgacs.org

In the realm of organic solar cells, the thiadiazole unit is often used as an electron-accepting component in donor-acceptor (D-A) conjugated polymers and small molecules. jst.go.jpekb.eg This design strategy helps in tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to achieve broad light absorption and efficient charge separation. jst.go.jpacs.org Polymers containing 1,3,4-thiadiazole have been synthesized for use in non-fullerene organic solar cells, achieving power conversion efficiencies (PCEs) of over 13% in some cases. jst.go.jp Similarly, non-fused acceptors based on naphthobisthiadiazole have been designed for OSCs, providing an alternative to more synthetically complex fused-ring acceptors. rsc.org

| Device Type | Thiadiazole Derivative Role | Performance Metric | Reference |

|---|---|---|---|

| Organic Solar Cell (OSC) | Acceptor unit in π-conjugated polymer | Power Conversion Efficiency (PCE) of 2.8% | jst.go.jp |

| Organic Solar Cell (OSC) | Component in D-A-π-A sensitizer (B1316253) dye (NTz-based) | PCE of 7.53% (with coadsorbent) | acs.org |

| Organic Solar Cell (OSC) | Component in wide-bandgap copolymer | PCE over 13% | jst.go.jp |

| Organic Light-Emitting Diode (OLED) | Red-emitting material (Naphtho[2,3-c] jst.go.jpmdpi.comum.edu.mythiadiazole) | Non-doped, pure-red emission | optica.org |

| Organic Light-Emitting Diode (OLED) | Blue-emitting material (bi-1,3,4-thiadiazole) | Bright blue emission in host-guest device | rsc.org |

Utilization as Corrosion Inhibitors and Protective Coatings in Advanced Materials

Thiadiazole derivatives are highly effective corrosion inhibitors for a wide range of metals and alloys, including mild steel, carbon steel, and copper, particularly in acidic environments. um.edu.mymdpi.comresearchgate.netiaea.org Their inhibitory action stems from the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the aromatic ring, which facilitate strong adsorption onto the metal surface. mdpi.comum.edu.my This adsorption forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. mdpi.comum.edu.mynih.gov

Studies have shown that this compound and its derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comresearchgate.net The effectiveness of the inhibition generally increases with the concentration of the inhibitor. For example, this compound exhibited a maximum inhibition efficiency of 90% for mild steel in 1 M HCl at a concentration of 500 mg/L. uotechnology.edu.iq Its Schiff base derivatives have shown even higher efficiencies, reaching up to 93% under similar conditions. uotechnology.edu.iq The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. mdpi.comresearchgate.net

These compounds are also incorporated into protective coatings to enhance the long-term durability of materials. aspur.rs Their ability to form a stable, passivating layer makes them excellent candidates for use in industrial applications such as in engine coolants, metal coatings for automotive components, and protective treatments for marine equipment. aspur.rs

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| This compound | Mild Steel | 1 M HCl | 90 | uotechnology.edu.iq |

| Schiff base of this compound | Mild Steel | 1 M HCl | 93 | uotechnology.edu.iq |

| 2,5-bis(4-pyridyl)-1,3,4-thiadiazole | Mild Steel | 1 M HCl | 92 | mdpi.com |

| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) | Mild Steel | HCl | 94.6 | nih.gov |

| 2,5-Dimercapto-1,3,4-thiadiazole (B142945) (DMTD) | Copper | 0.5 M HCl | Effective inhibition at 7.5 mM | iaea.org |

Development of Sensors and Biosensors Employing this compound Derivatives

The unique electrochemical properties and chelating ability of this compound and its derivatives make them suitable for the fabrication of chemical sensors and biosensors. These compounds can be used to modify electrode surfaces, enhancing their sensitivity and selectivity for specific analytes.

For example, a paper-based biosensor for the quantitative determination of uric acid was developed by modifying an electrode with graphene oxide (GO) and 5-amino-1,3,4-thiadiazole-2-thiol (B144363) (ATT). researchgate.net In this application, ATT was electropolymerized on the surface of the graphene oxide to create a sensitive detection platform. researchgate.net Thiadiazole derivatives have also been applied in tyrosinase-based amperometric biosensors for the detection of epinephrine. nih.gov

The ability of the thiadiazole ring and its functional groups to coordinate with metal ions is also exploited in sensor design. sci-hub.st The interaction between the thiadiazole derivative and the target analyte often results in a measurable electrochemical signal, such as a change in current or potential, allowing for quantitative analysis. The development of these sensors is a growing area of research, with potential applications in clinical diagnostics, environmental monitoring, and food safety. isnra.netrdd.edu.iq

| Sensor Type | Derivative Used | Analyte Detected | Key Feature | Reference |

|---|---|---|---|---|

| Paper-based Biosensor | 5-amino-1,3,4-thiadiazole-2-thiol (ATT) with Graphene Oxide | Uric Acid | Electropolymerized ATT on GO surface for enhanced detection. | researchgate.net |

| Amperometric Biosensor | 4,7-bis(5-(pyridin-2-yl)thiophen-2-yl)benzo[c] jst.go.jpmdpi.comum.edu.mythiadiazole | Epinephrine | Derivative acts as an immobilizing agent for the tyrosinase enzyme. | nih.gov |

| Electrochemical Biosensor | Thiadiazole derivative | Cholesterol | Achieved a low detection limit of 50 nM. | nih.gov |

| Electrochemical Biosensor | Thiadiazole derivative | Bisphenol A (BPA) | Used for detection in real samples like milk cartons. | nih.gov |

Energy Storage Applications, Including Batteries and Supercapacitors, Incorporating this compound

Organosulfur compounds based on the thiadiazole scaffold, particularly 2,5-dimercapto-1,3,4-thiadiazole (DMcT), are promising candidates for cathode materials in next-generation rechargeable batteries, such as lithium-ion (Li-ion) and lithium-sulfur batteries. nih.govresearchgate.net These materials offer high theoretical energy densities due to the multi-electron redox reactions of the sulfur-containing groups. nih.gov

The polymer of DMcT, poly(2,5-dimercapto-1,3,4-thiadiazole) (PDMcT), has been extensively studied as a cathode active material. nih.govresearchgate.net However, its practical application has been hindered by issues like the dissolution of intermediate species into the electrolyte, leading to poor cycling stability. acs.org To overcome this, researchers have developed composites of PDMcT with conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). nih.govacs.org These composites show dramatically improved performance, with a reversible capacity of around 120 mAh g⁻¹ after 20 cycles in an ether-based electrolyte. nih.gov The PEDOT matrix not only enhances electronic conductivity but also helps to trap the soluble DMcT species, thereby improving cyclability. nih.govacs.org

More recently, DMcT-based polymers have been revisited for metal-sulfur batteries, where the discharge product can effectively bind polysulfides, mitigating the critical "shuttle effect" that plagues conventional lithium-sulfur batteries. researchgate.net In addition to batteries, thiadiazole-based metallo-organic polymers are being explored for supercapacitors. A manganese-DMcT polymer (poly-MnDMcT) demonstrated a specific capacitance of 92.8 F g⁻¹ and excellent cycling stability, retaining 78% of its capacitance after 10,000 cycles. figshare.com

| Device | Material | Role | Performance Metric | Reference |

|---|---|---|---|---|

| Lithium-ion Battery | PDMcT/PEDOT composite | Cathode | Reversible capacity of ~120 mAh g⁻¹ after 20 cycles. | nih.gov |

| Lithium Battery | DMcT dilithium (B8592608) salt | Cathode-active material | Used with metallic lithium as the negative electrode. | google.com |

| Lithium Half-Cell | PEDOT-DMcT-Li dual redox particles | Organic Cathode | Specific discharge capacity of 91.9 mAh/g. | acs.org |

| Symmetric Supercapacitor | poly-MnDMcT | Electrode | Specific capacitance of 92.8 F g⁻¹; 78% retention after 10,000 cycles. | figshare.com |

Exploration of this compound in Nanostructured Materials and Composites

The versatility of this compound extends to the field of nanotechnology, where it is used as a building block for creating nanostructured materials and functional composites.

One notable application is the use of magnesium oxide (MgO) nanoparticles as a heterogeneous catalyst for the synthesis of this compound derivatives. researchgate.netsmolecule.comdntb.gov.ua This method offers a clean, efficient, and high-yield route to produce these compounds, highlighting the synergy between the organic molecule and inorganic nanostructures. smolecule.com

Composites incorporating thiadiazole derivatives and nanomaterials have shown enhanced properties for specific applications. For instance, a composite of poly(2,5-dimercapto-1,3,4-thiadiazole) and sulfonated graphene has been developed as a cathode material for rechargeable lithium batteries. researchgate.net The graphene nanosheets serve as an excellent conductive support with a high specific surface area, improving the electrochemical performance of the polymer. researchgate.net Similarly, composites of thiadiazole derivatives and graphene oxide have been successfully employed in the fabrication of biosensors, where the GO provides a large surface area for enzyme immobilization and enhances electron transfer. researchgate.net The development of such nanocomposites opens up possibilities for creating advanced materials with tailored functionalities for electronics, energy, and sensing. researchgate.net

Pharmacological and Biological Research Perspectives of 2,5 Diamino 1,3,4 Thiadiazole Analogues

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the 2,5-diamino-1,3,4-thiadiazole scaffold. Research has consistently shown that the nature and position of substituents on the thiadiazole ring profoundly influence the biological activity of the resulting analogues. nih.gov

For instance, in the realm of antimicrobial agents, SAR studies have revealed that antimicrobial activity is dependent on the specific substituents attached to the thiadiazole nucleus. nih.gov The introduction of a fluorine or chlorine atom to a phenyl ring attached to the scaffold can result in compounds with excellent inhibition against Gram-positive bacteria. mdpi.com Similarly, combining the thiadiazole moiety with a 1,2,4-triazole (B32235) ring has been shown to enhance both antibacterial and antifungal activities. mdpi.comnih.gov The presence of an azomethine linkage in hydrazone derivatives is also considered essential for high antibacterial and antifungal efficacy. nih.gov

In the context of antiviral research, particularly against HIV, SAR studies have indicated that substituting the acetamide (B32628) moiety with a thiadiazole ring can lead to more active derivatives. mdpi.com The arylthio moiety has been found to strongly influence antiviral activity, with the electronic properties of the N-aryl group also affecting the compound's potency. mdpi.com For example, 2-(naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide has demonstrated in vitro inhibitory activity against both HIV-1 and HIV-2. mdpi.com

Anticancer activity is also heavily influenced by substitution patterns. The introduction of an aromatic ring at the 5th position of the 1,3,4-thiadiazole (B1197879) core generally enhances the anticancer effect. mdpi.com The efficacy is further modulated by the specific position and chemical nature of substituents on this aromatic ring. mdpi.com For example, a series of 2,5-diphenyl-1,3,4-thiadiazole (B72002) hydroxamate derivatives were developed as potent histone deacetylase (HDAC) inhibitors, with their activity being dependent on the specific substitutions on the phenyl rings. nih.gov

| Substituent/Modification | Position | Observed Biological Activity | Reference |

|---|---|---|---|

| Fluorinated/Chlorinated Phenyl Group | - | Enhanced antibacterial activity (Gram-positive) | mdpi.com |

| 1,2,4-Triazole Moiety | - | Enhanced antibacterial and antifungal activity | mdpi.comnih.gov |

| Arylthio Moiety | - | Strongly influences antiviral (anti-HIV) activity | mdpi.com |

| Aromatic Ring | Position 5 | Generally enhances anticancer effect | mdpi.com |

| -NH-CS-NH- Group (Thiourea) | - | Associated with antiviral activity | mdpi.com |

Elucidation of Molecular Targets and Binding Mechanisms for this compound Analogues

Identifying the molecular targets and understanding the binding mechanisms of this compound analogues are key to elucidating their therapeutic effects. These compounds have been shown to interact with a variety of biological targets, including enzymes and nucleic acids. mdpi.comnih.gov

A significant number of derivatives function as enzyme inhibitors. For example, certain spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives act as selective inhibitors of tumor-associated carbonic anhydrase isoforms, specifically hCA IX and XII. mdpi.com Molecular docking studies for these compounds have confirmed a strong binding affinity to the active sites of these enzymes, highlighting interactions with zinc-binding groups and hydrophobic residues. mdpi.com Other analogues have been designed as potent inhibitors of histone deacetylases (HDACs), with some exhibiting IC50 values in the nanomolar range against HDAC1. nih.gov The design strategy for these compounds often involves incorporating a DNA-binding fragment, allowing the molecules to interact with both HDACs and DNA. nih.gov

In the context of anti-angiogenesis for cancer therapy, derivatives of 1,3,4-thiadiazole have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov In silico screening has identified compounds where the nitrogen atoms on the 1,3,4-thiadiazole moiety form crucial hydrogen bonds within the receptor's binding site, potentially enhancing binding affinity. nih.gov Molecular modeling and docking experiments have also been used to investigate the binding mechanisms of thiadiazole analogues to adenosine (B11128) A3 receptors, suggesting that specific regioisomers are energetically more favorable for docking into the receptor's binding pocket. nih.gov

Rational Drug Design Strategies Based on the this compound Scaffold

The 1,3,4-thiadiazole ring is considered a privileged scaffold in drug design, widely and flexibly applied by medicinal chemists to develop candidates with therapeutic potential. researchgate.netbenthamscience.comnih.gov Its favorable physicochemical and pharmacokinetic properties, such as high lipophilicity and the ability to cross cell membranes, make it an attractive starting point for drug development. mdpi.commdpi.com

Rational drug design strategies often employ the 1,3,4-thiadiazole ring as a bioisostere for other chemical groups. For example, it is considered a bioisostere of the pyrimidine (B1678525) ring, a core component of nucleic acids, which may contribute to the antiviral and anticancer properties of its derivatives by interfering with DNA replication. mdpi.commdpi.com Designing new compounds by modifying existing chemotherapeutic drugs to incorporate the thiadiazole scaffold is a common strategy to enhance inhibitory effects and overcome drug resistance. researchgate.net

Another key strategy involves the functionalization at the 2 and 5 positions of the thiadiazole ring, which are highly activated and susceptible to nucleophilic substitution. mdpi.com This allows for the synthesis of diverse libraries of 2,5-disubstituted derivatives. mdpi.comnih.gov For instance, incorporating a DNA-binding fragment into HDAC inhibitors based on the thiadiazole scaffold has proven to be an effective strategy for creating dual-action therapeutic agents. nih.gov

High-Throughput Screening (HTS) and Virtual Screening Methodologies for Pharmacological Discovery

High-throughput screening (HTS) and virtual screening are powerful tools for identifying novel bioactive compounds based on the this compound scaffold. These methodologies accelerate the discovery process by rapidly evaluating large libraries of chemical compounds. mdpi.comnih.gov

Virtual screening, a key component of computer-aided drug design (CADD), has been successfully used to identify potential 1,3,4-thiadiazole-based inhibitors of specific molecular targets. nih.gov For example, a ligand-based pharmacophore model derived from the X-ray crystal structure of VEGFR-2 was used to screen the ZINC15 database, leading to the identification of several promising thiadiazole-containing hits. nih.gov These in silico approaches, which include molecular modeling and pharmacophore modeling, enable the rapid screening of vast chemical libraries and the prediction of ligand-receptor interactions. nih.gov

HTS has also been applied in the discovery of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. In one instance, a large library of 472 synthesized compounds was tested in an HCMV polymerase assay. mdpi.com This screening effort identified four derivatives with a 100% enzyme inhibition rate and numerous others with over 90% inhibition, demonstrating the efficiency of HTS in pinpointing highly active compounds for further development. mdpi.com

Preclinical Investigation Paradigms and In Vitro Efficacy Assessments of this compound-Derived Compounds

The preclinical evaluation of this compound analogues involves extensive in vitro testing to determine their efficacy against various diseases. These compounds have demonstrated promising activity in a range of assays, particularly as antimicrobial and antiproliferative agents. nih.govnih.gov

In vitro antimicrobial studies have shown that derivatives of this compound are active against a spectrum of pathogens. For example, certain Schiff base derivatives exhibited excellent inhibition against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values as low as 4–8 µg/mL. mdpi.comnih.gov Metal complexes of this compound have also shown enhanced antifungal activity compared to the ligand alone. nih.gov

The antiproliferative effects of these compounds have been evaluated against numerous human cancer cell lines. N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives were tested for cytotoxicity against human bladder cancer HCV29T cells, with some showing higher potency than the standard drug cisplatin. nih.gov One novel spiro-acenaphthylene tethered- nih.govmdpi.comnih.gov-thiadiazole compound demonstrated significant efficacy against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines, with IC50 values of 7.01 µM, 24.3 µM, and 9.55 µM, respectively. mdpi.com Another compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, showed good anti-proliferative effects against LoVo colon cancer cells with an IC50 value of 2.44 µM. mdpi.com

| Compound Type/Name | Assay/Cell Line | Efficacy (MIC/IC50) | Reference |

|---|---|---|---|

| Schiff Base Derivatives (e.g., 23, 24) | Gram-positive bacteria | MIC: 4–8 µg/mL | mdpi.comnih.gov |

| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | HCV29T (Bladder Cancer) | Higher than cisplatin | nih.gov |

| Spiro-acenaphthylene tethered- nih.govmdpi.comnih.gov-thiadiazole (Compound 1) | RXF393 (Renal Cancer) | IC50: 7.01 ± 0.39 µM | mdpi.com |

| Spiro-acenaphthylene tethered- nih.govmdpi.comnih.gov-thiadiazole (Compound 1) | LOX IMVI (Melanoma) | IC50: 9.55 ± 0.51 µM | mdpi.com |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon Cancer) | IC50: 2.44 µM | mdpi.com |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole (22) | Mycobacterium tuberculosis H37Rv | High inhibitory activity | researchgate.net |

Mechanistic Studies on Cellular Pathways Modulated by this compound Analogues

Understanding the cellular and molecular mechanisms of action is vital for the development of this compound derivatives as therapeutic agents. Studies have begun to unravel the complex pathways these compounds modulate to exert their biological effects, particularly in cancer cells. nih.govnih.gov

One area of investigation is the modulation of cell signaling pathways. The derivative 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) has been shown to inhibit the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in A549 lung carcinoma cells. nih.gov Inhibition of this key pathway, which is often dysregulated in cancer, contributes to the compound's antiproliferative effects. nih.gov

Another critical mechanism is the induction of cell cycle arrest and apoptosis. FABT was found to induce cell cycle arrest in the G0/G1 phase, which was associated with an enhanced expression of the cell cycle inhibitor p27/Kip1. nih.gov Similarly, mechanistic studies on a spiro-thiadiazole derivative revealed that it caused G1 phase arrest in renal cancer cells. mdpi.com This was accompanied by a significant induction of apoptosis, with levels of early and late apoptosis comparable to those induced by the standard cytotoxic agent doxorubicin. mdpi.com

Furthermore, derivatives designed as HDAC inhibitors have been shown to enhance the acetylation of histone H3 and α-tubulin. nih.gov This epigenetic modification leads to changes in gene expression and cellular function, ultimately promoting the activation of caspase 3, a key executioner of apoptosis. nih.gov These findings collectively indicate that this compound analogues can disrupt cancer cell proliferation through multiple mechanisms, including the inhibition of critical survival pathways and the activation of cell death programs. nih.govmdpi.comnih.gov

Catalytic Applications and Mechanistic Insights Involving 2,5 Diamino 1,3,4 Thiadiazole

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The structure of 2,5-diamino-1,3,4-thiadiazole, featuring a thiadiazole ring with two amino substituents, provides multiple coordination sites (the sulfur atom and the nitrogen atoms of the amino groups and the ring), making it an effective ligand for forming stable complexes with various metal ions. These metal complexes are central to its application in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , this compound acts as a bioactive ligand, forming complexes with transition metals such as Co(II), Ni(II), and Cu(II). researchgate.netnih.gov Spectroscopic studies, including infrared (IR) analysis, have shown that the ligand can behave in a tridentate manner, coordinating to the metal ion through the sulfur atom and the nitrogen atoms of the amino groups. researchgate.netnih.gov The resulting complexes often exhibit octahedral geometry. researchgate.netnih.govnih.gov While much of the existing research on these complexes has centered on their antimicrobial and biological activities, their structural features suggest potential for catalytic applications. researchgate.netnih.gov For instance, Schiff base derivatives of related 2-amino-5-aryl-1,3,4-thiadiazoles have been synthesized and complexed with various metal ions, indicating a versatile platform for the design of catalysts. sphinxsai.com

In the realm of heterogeneous catalysis , while direct applications of this compound are not extensively documented, research on related structures provides insights into potential uses. For example, the synthesis of derivatives of this compound has been accomplished using magnesium oxide (MgO) nanoparticles as a heterogeneous basic catalyst. researchgate.net This highlights the interaction of the thiadiazole precursor with solid catalysts, a foundational concept in heterogeneous catalysis. The immobilization of this compound or its metal complexes onto solid supports is a promising but largely unexplored area for developing recoverable and reusable heterogeneous catalysts.

Table 1: Coordination Behavior of this compound with Various Metal Ions

| Metal Ion | Coordination Mode | Resulting Geometry | Reference |

|---|---|---|---|

| Co(II) | Tridentate (S, N, N) | Octahedral | researchgate.netnih.gov |

| Ni(II) | Tridentate (S, N, N) | Octahedral | researchgate.netnih.gov |

Organocatalytic Applications of this compound Derivatives

Organocatalysis, which utilizes small organic molecules as catalysts, is a rapidly growing field in synthetic chemistry. The presence of two amino groups in this compound suggests its potential to act as a Brønsted base or to be functionalized into more complex organocatalysts. However, based on currently available scientific literature, there are no specific reports on the application of this compound or its derivatives as organocatalysts. This remains a significant area for future research and development, particularly in the synthesis of chiral derivatives for enantioselective transformations.

Photoredox Catalysis and Electrocatalysis Facilitated by this compound Systems

Photoredox catalysis and electrocatalysis offer sustainable methods for chemical transformations by utilizing light or electrical energy, respectively. The electronic properties of the 1,3,4-thiadiazole (B1197879) ring, combined with the coordinating ability of the amino groups, make this compound a candidate for incorporation into such catalytic systems.

In the context of photoredox catalysis , research has been conducted on related thiadiazole structures. For example, benzo[c] researchgate.netjocpr.comnih.govthiadiazole derivatives have been investigated as visible-light organophotocatalysts. While this demonstrates the potential of the broader thiadiazole family in this area, specific studies on this compound are lacking. There is potential for its use in systems for photocatalytic hydrogen production or the degradation of pollutants, but this has yet to be experimentally verified. semanticscholar.orgrsc.org

Regarding electrocatalysis , the electrochemical behavior of a related compound, 2-amino-5-mercapto-1,3,4-thiadiazole, has been studied, revealing its redox properties. nih.gov Such studies are fundamental to the development of electrocatalysts. However, the application of this compound systems in key electrocatalytic reactions such as water splitting for hydrogen and oxygen evolution or the reduction of carbon dioxide remains an unexplored field. The development of electrodes modified with this compound or its polymers could be a viable direction for future research in electrocatalysis.

Mechanistic Studies on Reaction Pathways in this compound-Mediated Catalysis

Detailed mechanistic studies are crucial for understanding and optimizing catalytic processes. For this compound-mediated catalysis, such studies would involve a combination of experimental techniques (e.g., kinetics, spectroscopy) and computational methods (e.g., Density Functional Theory, DFT).

Currently, the scientific literature contains mechanistic studies on the synthesis of the 1,3,4-thiadiazole ring itself. For instance, acid-catalyzed regioselective cyclization reactions to form 2,5-disubstituted-1,3,4-thiadiazoles have been mechanistically investigated, with protonation at carbonyl or thiocarbonyl groups being a key step. organic-chemistry.org Computational studies using DFT have also been employed to understand the structural and vibrational properties of related 2-amino-1,3,4-thiadiazole (B1665364) derivatives. isres.org

However, due to the limited number of reported catalytic applications for this compound, there is a corresponding absence of mechanistic studies on its role in catalysis. Future research into the catalytic activities of its metal complexes or as an organocatalyst will need to be accompanied by thorough mechanistic investigations to elucidate the reaction pathways and the role of the thiadiazole moiety in the catalytic cycle.

Environmental Impact and Green Chemistry Approaches in 2,5 Diamino 1,3,4 Thiadiazole Research

Ecotoxicological Investigations and Environmental Fate of 2,5-Diamino-1,3,4-thiadiazole

Detailed ecotoxicological data specifically for this compound are not extensively documented in publicly available literature. However, the broader class of thiadiazole derivatives is recognized for its use in agriculture and industry, which warrants a discussion on their potential environmental interactions. nih.govisres.org Compounds containing the thiadiazole ring are used as pesticides and corrosion inhibitors, suggesting that their release into the environment is possible. isres.orgmdpi.com

The environmental fate of a chemical compound is determined by its persistence, degradation, and mobility. For related compounds like 2-amino-1,3,4-thiadiazole (B1665364), safety data sheets indicate a lack of available data on persistence and degradability, as well as bioaccumulative potential. apolloscientific.co.uk This data gap highlights a critical area for future research to understand how this compound and its derivatives behave in soil and aquatic systems. The potential for these compounds to enter waterways is a concern, and contamination of drains or waterways should be immediately reported to emergency services. apolloscientific.co.uk Further investigations are required to assess the aquatic toxicity, soil sorption, and biodegradation pathways of this compound to perform a comprehensive environmental risk assessment.

Sustainable Synthesis and Application Strategies to Minimize Environmental Footprint

In response to the environmental concerns associated with traditional chemical synthesis, green chemistry approaches for the production of thiadiazole derivatives are being actively explored. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Sustainable synthesis strategies for thiadiazoles include:

Microwave and Ultrasonication Techniques: These methods can accelerate reaction rates, improve yields, and reduce the need for harsh solvents. nanobioletters.com

Use of Heterogeneous Catalysts: The use of reusable catalysts, such as magnesium oxide (MgO) nanoparticles, facilitates easier product separation and reduces waste. iaea.org The synthesis of this compound derivatives has been successfully demonstrated using MgO nanoparticles in water, offering a clean and efficient method with high yields. iaea.orgresearchgate.net

Solvent-Free or Eco-Friendly Solvents: Replacing hazardous organic solvents with water or conducting reactions under solvent-free conditions, such as solid-phase grinding, significantly reduces the environmental impact. researchgate.netgoogle.com A method using phosphorus pentachloride as a catalyst in a solid-phase reaction reports high yields of over 91% under mild, room-temperature conditions. google.com

One-Pot Syntheses: Combining multiple reaction steps into a single procedure reduces the need for intermediate separation and purification steps, thereby saving energy and reducing solvent use. mdpi.commdpi.com

The following table compares conventional and green synthesis methods for thiadiazole derivatives.

| Feature | Conventional Synthesis Methods | Green Synthesis Strategies |

| Reagents | Often use dehydrating agents like phosphorus oxychloride or strong acids (e.g., sulfuric acid). isca.innih.gov | Employ reusable catalysts (e.g., MgO nanoparticles) or milder reagents (e.g., polyphosphate ester). iaea.orgmdpi.com |

| Solvents | Typically rely on volatile and often toxic organic solvents. | Utilize water, ionic liquids, or solvent-free conditions. nanobioletters.comresearchgate.netmdpi.com |

| Energy | May require prolonged heating under reflux. nih.gov | Can be accelerated by microwave irradiation or ultrasonication, often reducing reaction times. nanobioletters.com |

| Waste | Can generate significant amounts of hazardous waste. | Designed to minimize by-products and allow for catalyst recycling, reducing overall waste. iaea.org |

| Efficiency | Yields can be variable, and post-treatment may be complex. google.com | Often result in high yields and simpler work-up procedures. iaea.orggoogle.com |

Sustainable applications of this compound and its derivatives are also an area of interest. Their use as corrosion inhibitors for mild steel in industrial settings can prolong the life of equipment and reduce the environmental impact associated with metal degradation and replacement. mdpi.com

Waste Management and Remediation Techniques for this compound Containing Effluents

Proper management of waste containing this compound is crucial to prevent environmental contamination. Standard procedures for chemical waste disposal should be strictly followed. Waste materials should be disposed of in accordance with federal, state, and local environmental control regulations. fishersci.com

Key waste management practices include:

Containment: Spills should be immediately contained using inert materials like sand or earth. apolloscientific.co.uk It is critical to prevent the spillage from entering drains, sewers, or water courses. apolloscientific.co.uk

Collection and Disposal: Spilled material should be swept up or vacuumed and placed in suitable, sealed, and labeled containers for disposal. apolloscientific.co.ukfishersci.com Disposal should be handled by an approved waste disposal plant. fishersci.com